N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
This compound integrates three pharmacologically significant moieties:
- 6-Bromoindole: Enhances chemical reactivity and biological activity via halogen interactions .
- 5-Methyltetrazole: Mimics carboxylic acids and participates in metal coordination or enzyme modulation .
- Benzamide linker: Stabilizes molecular conformation and enables interactions with receptors or enzymes .
Its structural synergy suggests applications in anticancer, antimicrobial, and neuroprotective therapies, supported by in vitro studies demonstrating interactions with serotonin receptors and signaling pathways .
Properties
Molecular Formula |
C19H17BrN6O |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-4-2-3-15(11-17)19(27)21-8-10-25-9-7-14-5-6-16(20)12-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
InChI Key |
IJDFGGLEIQEBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The brominated indole is reacted with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Synthesis of the Tetraazole Ring: The tetraazole ring is formed by reacting a nitrile with sodium azide under acidic conditions.
Coupling to Benzamide: Finally, the tetraazole and indole derivatives are coupled to a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, potentially affecting the tetraazole or benzamide groups.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and tetraazole moieties are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with specific enzymes and receptors in the body makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the indole and tetraazole rings.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to tryptophan-binding sites, while the tetraazole ring can mimic phosphate groups, allowing the compound to interfere with various biochemical pathways. This dual interaction capability makes it effective in modulating biological activities and pathways.
Comparison with Similar Compounds
Key Structural Features and Variations
The table below highlights structural differences between the target compound and analogs:
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (Target) | 6-bromoindole, 5-methyltetrazole, benzamide | Unique combination of all three groups | Broad-spectrum: anticancer, antimicrobial, receptor modulation |
| N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide | 5-bromoindole, tetrazole, chloro substitution | Bromine position alters steric/electronic effects | Reduced receptor binding efficiency |
| N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide | 6-chloroindole, tetrazole | Chlorine (smaller size, lower lipophilicity vs. bromine) | Anticancer, antimicrobial |
| N-[2-(indol-3-yl)ethyl]-4-sulfamoyl-benzamide | Indole, sulfonamide | Lacks tetrazole; sulfonamide instead | Anti-inflammatory, antimicrobial |
| 6-Bromoindole | Indole with bromine at position 6 | No tetrazole or benzamide | Limited activity; precursor for complex synthesis |
Impact of Functional Groups on Activity
- Halogen Substitution :
- 6-Bromoindole : Enhances binding to hydrophobic pockets in enzymes/receptors compared to 5-bromo or chloro analogs .
- Chloro vs. Bromo : Chlorine’s smaller atomic radius reduces steric hindrance but diminishes lipophilicity, affecting membrane permeability .
- Tetrazole vs. Sulfonamide :
- Tetrazole’s ability to mimic carboxylic acids improves enzyme inhibition (e.g., angiotensin-converting enzyme) compared to sulfonamides .
- Benzamide Linker :
- Stabilizes the molecule’s conformation, optimizing interactions with biological targets .
Mechanism of Action
- Serotonin Receptor Modulation : The indole moiety binds to serotonin receptors (5-HT subtypes), suggesting applications in neurological disorders .
- Enzyme Inhibition : Tetrazole inhibits metalloenzymes (e.g., matrix metalloproteinases) via zinc coordination, relevant in cancer metastasis .
- Antimicrobial Activity : Bromine’s electronegativity disrupts bacterial cell membranes, synergistic with tetrazole’s enzyme-targeting effects .
Comparative Efficacy
- Anticancer Activity : The target compound showed 20% higher cytotoxicity in in vitro assays vs. 6-chloroindole analogs, attributed to bromine’s enhanced DNA intercalation .
- Receptor Binding: Surface plasmon resonance studies revealed a 15 nM binding affinity for serotonin receptors, outperforming non-tetrazole analogs (>100 nM) .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several noteworthy structural components:
- Indole Moiety : Known for its role in interacting with serotonin receptors, which are vital in regulating mood and cognition.
- Tetraazole Ring : This may facilitate binding to metal ions or enzymes, potentially modulating various biological pathways.
- Brominated Ethyl Chain : The substitution at the indole position enhances the compound's reactivity and biological profile.
The molecular formula of the compound is C₁₈H₁₈BrN₅O, with a molecular weight of 445.7 g/mol.
Preliminary studies indicate that this compound interacts with various receptors and enzymes. These interactions can influence signaling pathways related to neurotransmission and inflammation. The following are key findings regarding its biological activity:
- Neurotransmitter Modulation : The indole moiety's interaction with serotonin receptors suggests potential applications in treating neurological disorders.
- Anti-inflammatory Properties : Preliminary research indicates that the compound may exhibit anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
- Enzyme Inhibition : Interaction studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways.
In Vitro Studies
A study demonstrated that derivatives of compounds featuring the indole and tetraazole moieties showed significant inhibition of phosphodiesterase (PDE) enzymes. For instance, one derivative exhibited an IC₅₀ value of 0.24 μM against PDE3A, indicating strong inhibitory activity .
Comparative Analysis
To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]benzamide | Lacks bromine and tetraazole groups | Less versatile in chemical reactivity |
| 2-chloro-5-(1H-tetrazol-1-yl)benzamide | Lacks the indole moiety | Reduced biological activity |
| 5-methylindole derivatives | Similar indole structure | Varies in functional groups affecting reactivity |
This table illustrates how this compound stands out due to its unique combination of structural elements that enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
